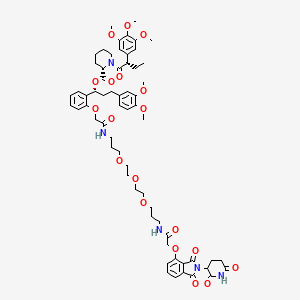

FKBP12 PROTAC dTAG-7

Description

BenchChem offers high-quality FKBP12 PROTAC dTAG-7 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about FKBP12 PROTAC dTAG-7 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[(1R)-3-(3,4-dimethoxyphenyl)-1-[2-[2-[3-[2-[2-[3-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]propoxy]ethoxy]ethoxy]propylamino]-2-oxoethoxy]phenyl]propyl] (2S)-1-[(2S)-2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C63H79N5O19/c1-7-42(41-36-52(79-4)58(81-6)53(37-41)80-5)60(73)67-28-11-10-17-46(67)63(76)87-48(23-20-40-21-24-49(77-2)51(35-40)78-3)43-15-8-9-18-47(43)85-38-55(70)64-26-13-29-82-31-33-84-34-32-83-30-14-27-65-56(71)39-86-50-19-12-16-44-57(50)62(75)68(61(44)74)45-22-25-54(69)66-59(45)72/h8-9,12,15-16,18-19,21,24,35-37,42,45-46,48H,7,10-11,13-14,17,20,22-23,25-34,38-39H2,1-6H3,(H,64,70)(H,65,71)(H,66,69,72)/t42-,45?,46-,48+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFCAWDLUIZXIPI-FJDAOBEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCCC2C(=O)OC(CCC3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4OCC(=O)NCCCOCCOCCOCCCNC(=O)COC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCC[C@H]2C(=O)O[C@H](CCC3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4OCC(=O)NCCCOCCOCCOCCCNC(=O)COC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C63H79N5O19 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1210.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of FKBP12 PROTAC dTAG-7

This guide provides a comprehensive overview of the core mechanism of action of dTAG-7, a heterobifunctional PROTAC (Proteolysis Targeting Chimera) designed for the targeted degradation of proteins fused with the mutant FKBP12F36V tag. It is intended for researchers, scientists, and professionals in the field of drug development seeking a detailed understanding of this powerful chemical biology tool.

Introduction to the dTAG System

The degradation tag (dTAG) system is a versatile platform for inducing rapid, selective, and reversible degradation of a protein of interest (POI).[1][2] This technology leverages the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to eliminate a target protein. The system consists of three key components:

-

The FKBP12F36V tag: A mutant version of the human FKBP12 protein with a single F36V point mutation. This mutation creates a "bump" in the protein's binding pocket, which can be selectively recognized by a corresponding "compensated" ligand.[1] The gene for this tag is fused to the gene of the POI using techniques like CRISPR/Cas9-mediated knock-in or lentiviral expression.[1]

-

The dTAG-7 molecule: A heterobifunctional small molecule. One end of dTAG-7 is a ligand that selectively binds to the FKBP12F36V tag, while the other end binds to an E3 ubiquitin ligase.[3][4]

-

The Cereblon (CRBN) E3 Ubiquitin Ligase: An endogenous cellular enzyme that is part of an E3 ubiquitin ligase complex. dTAG-7 specifically recruits the CRBN E3 ligase.[1]

Core Mechanism of Action

The fundamental mechanism of dTAG-7 is to act as a molecular bridge, bringing the FKBP12F36V-tagged protein and the CRBN E3 ligase into close proximity. This induced proximity triggers the ubiquitination of the target protein, marking it for degradation by the proteasome. The process can be broken down into the following key steps:

-

Ternary Complex Formation: dTAG-7, being cell-permeable, enters the cell and simultaneously binds to the FKBP12F36V domain of the fusion protein and the CRBN E3 ligase, forming a transient ternary complex.[1][5]

-

Ubiquitination: The formation of this ternary complex positions the E3 ligase in such a way that it can efficiently transfer ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the target protein.[6] This results in the formation of a polyubiquitin chain on the POI.

-

Proteasomal Degradation: The polyubiquitinated POI is then recognized by the 26S proteasome, a large protein complex responsible for degrading unwanted or damaged proteins.[6] The proteasome unfolds and proteolytically cleaves the target protein into small peptides, effectively eliminating it from the cell. dTAG-7 and the E3 ligase are not degraded in this process and can catalytically induce the degradation of multiple target protein molecules.

Quantitative Data

The efficacy of dTAG-7 has been quantified through various biochemical and cellular assays. The following tables summarize key quantitative data from published studies.

Table 1: In Vitro Binding and Ternary Complex Formation

| Molecule | Target | Assay Type | Metric | Value | Reference |

| dTAG-7 | GST-FKBP12F36V | AlphaScreen | IC50 | 1.9 nM | [1] |

| dTAG-7 | GST-FKBP12WT | AlphaScreen | IC50 | >10,000 nM | [1] |

| dTAG-7 | HIS-CRBN-DDB1 | AlphaScreen | IC50 | 1,200 nM | [1] |

| dTAG-7 | Ternary Complex Formation | AlphaScreen | EC50 | 2.5 nM | [1] |

Table 2: Cellular Degradation Potency

| Cell Line | Target Protein | Metric | Value | Time Point | Reference |

| 293FTWT | FKBP12F36V-Nluc | DC50 | ~10 nM | 24 hours | [1] |

| MV4;11 | FKBP12F36V-KRASG12V | Degradation | Potent at 50 nM | 4-8 hours | [1] |

| MV4;11 | HDAC1-FKBP12F36V | Degradation | Pronounced within 1 hour | 1 hour | [1] |

| 293FTWT | FKBP12F36V-Nluc | Degradation | Potent at 100 nM | 4 hours | [7] |

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon the research that established the dTAG-7 system. Below are summaries of key experimental protocols.

CRISPR/Cas9-mediated Endogenous Tagging

This protocol is used to fuse the FKBP12F36V tag to a specific protein at its endogenous locus, ensuring physiological expression levels.

-

Guide RNA Design: Design single guide RNAs (sgRNAs) targeting the C-terminus of the gene of interest, just before the stop codon.

-

Donor Template Construction: Create a donor plasmid containing the FKBP12F36V coding sequence flanked by homology arms (~500-800 bp) corresponding to the genomic sequences upstream and downstream of the sgRNA cut site.

-

Transfection: Co-transfect the sgRNA expression plasmid, a Cas9 expression plasmid, and the donor repair template into the target cells.

-

Selection and Clonal Isolation: Select for successfully edited cells (e.g., using an antibiotic resistance marker included in the donor template) and isolate single-cell clones.

-

Validation: Screen clones for correct integration of the FKBP12F36V tag by PCR, Sanger sequencing, and Western blotting to confirm the expression of the fusion protein.

Lentiviral Expression of FKBP12F36V Fusion Proteins

This method is used for the exogenous expression of a POI fused to the FKBP12F36V tag.

-

Cloning: Clone the coding sequence of the POI into a lentiviral expression vector that contains the FKBP12F36V tag at either the N- or C-terminus.

-

Lentivirus Production: Co-transfect the lentiviral expression vector along with packaging plasmids (e.g., psPAX2 and pMD2.G) into a packaging cell line (e.g., HEK293T).

-

Virus Harvest and Transduction: Harvest the virus-containing supernatant and use it to transduce the target cells.

-

Selection: Select for transduced cells using an appropriate selection marker (e.g., puromycin).

-

Expression Confirmation: Confirm the expression of the fusion protein by Western blotting.

Immunoblotting for Protein Degradation

This is the standard method for visualizing and quantifying the degradation of the target protein.

-

Cell Treatment: Plate cells and treat with various concentrations of dTAG-7 or a vehicle control (e.g., DMSO) for the desired amount of time.

-

Cell Lysis: Harvest the cells and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a membrane (e.g., PVDF or nitrocellulose).

-

Antibody Incubation: Block the membrane and then incubate with a primary antibody that recognizes the POI, the FKBP12 tag, or an epitope tag on the fusion protein. Also, probe for a loading control protein (e.g., GAPDH or β-actin).

-

Detection: Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) and detect the signal using a chemiluminescent substrate.

-

Quantification: Quantify the band intensities using densitometry software and normalize the target protein levels to the loading control.

Quantitative Mass Spectrometry-Based Proteomics

This unbiased approach is used to assess the selectivity of dTAG-7 across the entire proteome.

-

Sample Preparation: Treat cells expressing the FKBP12F36V-tagged protein with dTAG-7 or a vehicle control. Lyse the cells, digest the proteins into peptides (e.g., with trypsin), and label the peptides with isobaric tags (e.g., TMT labels) for multiplexed analysis.

-

LC-MS/MS Analysis: Combine the labeled peptide samples and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Process the raw mass spectrometry data to identify and quantify proteins. The relative abundance of each protein in the dTAG-7-treated sample is compared to the control sample to identify proteins that are significantly downregulated. This confirms that only the intended FKBP12F36V-tagged protein is degraded.[8]

Signaling Pathways and Logical Relationships

The dTAG-7 system hijacks a fundamental cellular signaling pathway—the ubiquitin-proteasome pathway—to achieve its effect. The logical relationship is a direct, chemically-induced cascade of events.

Conclusion

dTAG-7 is a highly specific and potent PROTAC that enables the targeted degradation of proteins fused to the FKBP12F36V tag. Its mechanism of action, centered on the formation of a ternary complex with the CRBN E3 ligase, provides a powerful tool for studying the acute consequences of protein loss in a wide range of biological systems. The quantitative data and experimental protocols outlined in this guide offer a solid foundation for the successful implementation of the dTAG technology in research and drug discovery.

References

- 1. The dTAG system for immediate and target-specific protein degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dTAG system | Chemical Probes Portal [chemicalprobes.org]

- 3. dTAG-7 | TAG Degradation Platform | Tocris Bioscience [tocris.com]

- 4. dTAG-7 | TAG Degradation Platforms: R&D Systems [rndsystems.com]

- 5. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. storage.prod.researchhub.com [storage.prod.researchhub.com]

The dTAG System for Targeted Protein Degradation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ability to rapidly and selectively control the abundance of specific proteins is a powerful tool for dissecting complex biological systems and validating novel drug targets. Traditional genetic methods for protein depletion, such as RNA interference or CRISPR/Cas9-mediated gene knockout, often suffer from slow kinetics, potential off-target effects, and irreversibility. The degradation tag (dTAG) system is a chemical biology platform that overcomes these limitations by co-opting the cell's natural protein degradation machinery to achieve rapid, selective, and reversible degradation of a protein of interest (POI).[1][2] This guide provides a comprehensive technical overview of the dTAG system, including its core mechanism, quantitative performance data, detailed experimental protocols, and visualizations of relevant pathways and workflows.

Core Principle of the dTAG System

The dTAG system is a ternary system composed of three key components:

-

The FKBP12F36V Tag: A mutant version of the human FKBP12 protein with a single amino acid substitution (F36V). This mutation creates a "bump" in the protein's binding pocket, which prevents it from binding to naturally occurring ligands but allows it to be recognized by a specifically designed synthetic molecule.[1] The gene encoding the POI is genetically engineered to include the coding sequence for this FKBP12F36V tag, resulting in the expression of a fusion protein. This can be achieved through lentiviral expression of the fusion protein or CRISPR/Cas9-mediated knock-in of the tag at the endogenous gene locus.[1][]

-

The dTAG Degrader Molecule: A heterobifunctional small molecule that acts as a bridge. One end of the dTAG molecule binds with high selectivity to the FKBP12F36V tag on the fusion protein. The other end binds to an E3 ubiquitin ligase, a class of enzymes that "tags" proteins for degradation.[1][]

-

The E3 Ubiquitin Ligase: The dTAG system hijacks the cell's endogenous ubiquitin-proteasome system. The dTAG degrader molecule recruits a specific E3 ligase, most commonly Cereblon (CRBN) or von Hippel-Lindau (VHL), to the FKBP12F36V-tagged POI.[1][4]

The formation of this ternary complex (POI-FKBP12F36V – dTAG molecule – E3 ligase) brings the POI into close proximity to the E3 ligase, leading to its polyubiquitination. The proteasome, the cell's protein degradation machinery, recognizes the polyubiquitin chain and degrades the tagged protein.[]

References

An In-depth Technical Guide to the dTAG-7 and FKBP12 F36V Tag Interaction

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dTAG system is a powerful chemical biology tool for inducing rapid and selective protein degradation. This technology offers temporal control over protein levels, providing a significant advantage over traditional genetic methods such as RNA interference or CRISPR-based knockout, which can be limited by slow kinetics and potential off-target effects. The dTAG system leverages a heterobifunctional small molecule, dTAG-7, to hijack the cell's natural protein disposal machinery and direct it towards a protein of interest (POI) that has been tagged with the mutant FKBP12F36V protein. This guide provides a comprehensive technical overview of the dTAG-7 and FKBP12F36V interaction, including its mechanism of action, quantitative performance data, and detailed experimental protocols.

Core Mechanism of Action

The dTAG system's efficacy is rooted in the highly specific, high-affinity interaction between the dTAG-7 molecule and the engineered FKBP12F36V protein tag. The F36V mutation in the FKBP12 protein creates a "bump" in the ligand-binding pocket, which is then specifically accommodated by a "hole" in the complementary dTAG-7 molecule. This specificity ensures that dTAG-7 does not significantly interact with the wild-type FKBP12 protein, minimizing off-target effects.

dTAG-7 is a proteolysis-targeting chimera (PROTAC). It is a heterobifunctional molecule composed of three key parts:

-

A ligand that selectively binds to the FKBP12F36V tag.

-

A ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.

-

A linker that connects these two ligands.

The binding of dTAG-7 to both the FKBP12F36V-tagged protein and CRBN brings them into close proximity. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase complex to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[1][2][3][4]

Signaling Pathway Diagram

Caption: Mechanism of dTAG-7 induced protein degradation.

Quantitative Data

The performance of the dTAG system can be quantified by several key parameters, including binding affinities, and in-cell degradation efficiency (DC50 and Dmax).

Binding Affinity

In-Cell Degradation Performance

The efficacy of dTAG-7 is typically measured by its ability to induce the degradation of a target protein in a cellular context. The DC50 value represents the concentration of dTAG-7 required to achieve 50% degradation of the target protein, while Dmax is the maximum percentage of degradation observed.

| Target Protein | Cell Line | dTAG-7 DC50 (nM) | dTAG-7 Dmax (%) | Reference |

| FKBP12F36V-Nluc | 293FT | ~10-100 | >90 | [1] |

| FKBP12F36V-BRD4 | 293FT | Not Specified | >90 | [1] |

| HiBiT-dTAG-TargetX | HEK293 | Not Specified | >80 | [5] |

Note: The exact DC50 and Dmax values can vary depending on the target protein, cell line, expression level, and experimental conditions.

Experimental Protocols

Successful implementation of the dTAG system relies on robust experimental procedures for tagging the protein of interest and subsequently measuring its degradation.

Tagging the Protein of Interest with FKBP12F36V

The FKBP12F36V tag can be fused to the N- or C-terminus of a POI using either lentiviral expression of a fusion construct or CRISPR/Cas9-mediated knock-in at the endogenous locus.

This method is recommended for initial validation of the dTAG system for a new POI, as it is relatively fast and allows for the comparison of N- and C-terminal tagging.[5][6]

Workflow Diagram:

Caption: Lentiviral expression workflow for FKBP12F36V tagging.

Detailed Protocol:

-

Plasmid Construction: Clone the gene encoding the POI into a lentiviral expression vector containing the FKBP12F36V tag (e.g., pLEX_305-N-dTAG or pLEX_305-C-dTAG from Addgene).[5]

-

Lentivirus Production:

-

Co-transfect 293FT cells with the lentiviral expression plasmid and packaging plasmids (e.g., pMD2.G and psPAX2) using a transfection reagent like Lipofectamine 2000.[1]

-

Collect the viral supernatant at 48 and 72 hours post-transfection.[1]

-

Filter the supernatant through a 0.45 µm filter and concentrate the viral particles if necessary.[1]

-

-

Transduction:

-

Plate the target cells to be ~50-70% confluent on the day of transduction.

-

Add the concentrated lentivirus to the cells in the presence of polybrene (typically 4-8 µg/mL) to enhance transduction efficiency.[1]

-

Incubate for 18-24 hours.

-

-

Selection:

-

Replace the virus-containing medium with fresh medium.

-

After 48-72 hours, begin selection with the appropriate antibiotic (e.g., puromycin at 2 µg/mL for pLEX vectors).[1]

-

-

Validation:

-

Expand the antibiotic-resistant cell population.

-

Confirm the expression of the tagged protein by Western blot using an antibody against the POI or the HA tag often included with the FKBP12F36V cassette.

-

This method allows for the study of the endogenously expressed protein, which is often preferred as it maintains the native regulatory context. The PITCh (Precise Integration into Target Chromosome) method, which relies on microhomology-mediated end joining (MMEJ), is a common approach.[1][7]

Workflow Diagram:

References

- 1. The dTAG system for immediate and target-specific protein degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. assaygenie.com [assaygenie.com]

- 4. resources.bio-techne.com [resources.bio-techne.com]

- 5. bmglabtech.com [bmglabtech.com]

- 6. Validating Targets For Targeted Protein Degradation Using dTAG A Comprehensive Workflow Solution [bioprocessonline.com]

- 7. media.addgene.org [media.addgene.org]

An In-depth Technical Guide to the Principle of Targeted Protein Degradation Using dTAG-7

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the dTAG system, a powerful chemical biology tool for inducing rapid and selective degradation of specific intracellular proteins. We will focus on the core principles, mechanism of action, and experimental application of dTAG-7, a first-generation degrader molecule central to this system.

Core Principle of the dTAG System

The degradation tag (dTAG) system is a versatile method for achieving immediate, target-specific protein degradation.[1][2] It operates by hijacking the cell's natural protein disposal machinery, the Ubiquitin-Proteasome System (UPS).[3] Unlike traditional genetic methods like CRISPR/Cas9 or RNAi which act at the DNA or RNA level, the dTAG system directly targets the protein product, enabling the study of the immediate consequences of protein loss.[1][2][4]

The system has two primary components:

-

A Protein of Interest (POI) that has been genetically engineered to be fused with a "degradation tag"—a mutated version of the FKBP12 protein, specifically FKBP12F36V .[4][5] This can be achieved through lentiviral expression of the fusion protein or by using CRISPR/Cas9 to knock the tag into the endogenous gene locus.[1][5][6]

-

A heterobifunctional small molecule, dTAG-7 , which acts as a molecular bridge.[5]

The dTAG-7 molecule is a type of Proteolysis-Targeting Chimera (PROTAC) that selectively and simultaneously binds to the FKBP12F36V tag and an E3 ubiquitin ligase, specifically Cereblon (CRBN).[4][5] This induced proximity forces the cell's machinery to recognize the tagged protein as a target for destruction.

Mechanism of Action

The dTAG-7-mediated protein degradation process occurs in a series of catalytic steps, leading to the efficient elimination of the target protein.

-

Ternary Complex Formation : The cell-permeable dTAG-7 molecule enters the cell and binds to both the FKBP12F36V tag on the fusion protein and the CRBN E3 ligase.[2][4] This forms a key ternary complex: [POI-FKBP12F36V]–[dTAG-7]–[CRBN].[4]

-

Polyubiquitination : The formation of this complex brings the POI into close proximity to the E3 ligase machinery. The E3 ligase then facilitates the transfer of multiple ubiquitin molecules to the surface of the target protein.

-

Proteasomal Recognition and Degradation : The polyubiquitinated POI is now marked for destruction and is recognized by the 26S proteasome. The proteasome unfolds and degrades the entire fusion protein into small peptides, while the ubiquitin molecules are recycled.[3][4]

-

Catalytic Cycle : The dTAG-7 molecule is released after inducing ubiquitination and can proceed to bind to another target protein and E3 ligase, repeating the cycle.[4] This catalytic nature allows for potent degradation at sub-micromolar concentrations.[1]

The specificity of this system is derived from the engineered "bump-and-hole" strategy. The F36V mutation in FKBP12 creates a cavity that is selectively recognized by the dTAG-7 ligand, ensuring that dTAG-7 does not significantly bind to or degrade the wild-type FKBP12 protein present in the cell.[1]

Figure 1: Mechanism of dTAG-7 mediated protein degradation.

Quantitative Data Summary

The efficacy of dTAG-7 has been quantified in various studies. The tables below summarize key performance metrics.

Table 1: In Vitro Degradation Potency and Selectivity

| Compound | Target | Cell Line | Treatment Time | Potency (DC50) / Activity | Reference |

| dTAG-7 | FKBP12F36V-Nluc | 293FTWT | 24 hours | Potent degradation | [1] |

| dTAG-7 | FKBP12WT-Nluc | 293FTWT | 24 hours | Limited effect | [1] |

| dTAG-7 | FKBP12F36V-Nluc | 293FTWT | 4 hours | Significant reduction at 100 nM | [2][7] |

| dTAG-7 | FKBP12F36V-Nluc | 293FTCRBN-/- | 4 hours | No activity | [1] |

| dTAG-13 | FKBP12F36V-Nluc | 293FTWT | 1 hour | Rapid degradation observed | [1] |

Table 2: Biochemical Binding Affinity

| Compound | Binding Target | Assay Type | Activity | Reference |

| dTAG-7 | GST-FKBP12F36V | AlphaScreen | Potent displacement of bio-SLF | [1] |

| dTAG-7 | GST-FKBP12WT | AlphaScreen | Limited displacement of bio-SLF | [1] |

| dTAG-7 | HIS-CRBN-DDB1 | AlphaScreen | Potent displacement of bio-Thal | [1] |

Experimental Protocols

Successful implementation of the dTAG system requires careful experimental design. Below are outlines for key protocols.

Generation of FKBP12F36V-Tagged Cell Lines

Objective: To express the protein of interest as a fusion with the FKBP12F36V tag.

Method 1: Lentiviral Transduction (for exogenous expression)

-

Cloning: Subclone the gene of interest into a lentiviral expression vector containing the FKBP12F36V tag at either the N- or C-terminus. Plasmids for this purpose are available from Addgene.[5][6]

-

Virus Production: Co-transfect HEK293T cells with the expression vector and lentiviral packaging plasmids.

-

Transduction: Harvest the viral supernatant and use it to transduce the target cell line.

-

Selection: Select for successfully transduced cells using an appropriate antibiotic resistance marker included in the vector.

-

Validation: Confirm expression of the full-length fusion protein via Western blot using antibodies against the POI and/or an epitope tag (e.g., HA) on the fusion construct.

Method 2: CRISPR/Cas9-Mediated Knock-in (for endogenous tagging)

-

Design: Design a guide RNA (gRNA) to target the genomic locus of the POI near the start or stop codon. Design a donor DNA template containing the FKBP12F36V tag sequence flanked by homology arms corresponding to the genomic sequences upstream and downstream of the insertion site.

-

Transfection: Co-transfect the target cells with plasmids expressing Cas9, the gRNA, and the donor template.

-

Selection/Screening: Screen for correctly edited clones, for example by PCR genotyping or flow cytometry if a fluorescent marker is included in the donor template.

-

Validation: Sequence the genomic DNA to confirm correct in-frame insertion. Verify protein expression and correct size via Western blot.

In-Cell Protein Degradation Assay

Objective: To measure the dose- and time-dependent degradation of the tagged protein upon treatment with dTAG-7.

-

Cell Plating: Plate the engineered cells expressing the FKBP12F36V-POI fusion at an appropriate density in multi-well plates.

-

dTAG-7 Treatment: Prepare a stock solution of dTAG-7 in DMSO (e.g., 100 mM).[5] Dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 1 nM to 10 µM for a dose-response curve).

-

Incubation: Treat the cells with the dTAG-7 dilutions for the desired length of time (e.g., 1, 2, 4, 8, 24 hours for a time-course experiment). Include a DMSO-only vehicle control.

-

Cell Lysis: Wash the cells with PBS and lyse them in an appropriate lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method like a BCA assay.

-

Analysis by Western Blot:

-

Normalize lysate volumes based on protein concentration.

-

Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Probe the membrane with a primary antibody against the POI or an epitope tag. Also probe with an antibody for a loading control protein (e.g., GAPDH, Actin).

-

Apply a secondary antibody conjugated to HRP or a fluorescent dye.

-

Image the blot and perform densitometry analysis to quantify the reduction in protein levels relative to the loading control and normalized to the DMSO control.

-

Mechanistic Validation Assays

Objective: To confirm that degradation is dependent on the CRBN E3 ligase and the proteasome.

-

Experimental Setup: Plate FKBP12F36V-POI expressing cells.

-

Pre-treatment with Inhibitors: Two hours prior to dTAG treatment, pre-treat cells with one of the following:

-

Proteasome Inhibitor: Carfilzomib (e.g., 1 µM)

-

Cullin-RING Ligase Inhibitor: MLN4924 (e.g., 1 µM)

-

CRBN Ligand (Competitive Binder): Lenalidomide (e.g., 10 µM)

-

Control: DMSO

-

-

dTAG Treatment: Add dTAG-7 or dTAG-13 (e.g., 100 nM) to the pre-treated cells and incubate for an additional 4 hours.

-

Analysis: Harvest cell lysates and analyze by Western blot.

-

Expected Outcome: Degradation of the target protein should be blocked or significantly attenuated in cells pre-treated with Carfilzomib, MLN4924, or Lenalidomide, confirming the involvement of the proteasome, cullin-RING ligases, and CRBN, respectively.[1]

Figure 2: General experimental workflow for the dTAG system.

Conclusion

The dTAG-7 system provides a robust and highly specific method for inducing the acute degradation of virtually any intracellular protein. By offering kinetic control over protein abundance, it serves as an invaluable tool for target validation in drug discovery and for dissecting complex biological pathways with a temporal resolution not achievable with traditional genetic methods.[1][2][8] Its rapid, reversible, and tunable nature makes it a cornerstone technology in the field of targeted protein degradation.[4][5]

References

- 1. The dTAG system for immediate and target-specific protein degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. TAG Degradation | aTAG, dTAG, BromoTAG | Bio-Techne [bio-techne.com]

- 5. rndsystems.com [rndsystems.com]

- 6. blog.addgene.org [blog.addgene.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. FKBP12 PROTAC dTAG-7(Dana-Farber Cancer Institute) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

dTAG-7 as a chemical tool for protein knockdown

An In-depth Technical Guide to dTAG-7 as a Chemical Tool for Protein Knockdown

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the dTAG-7 system, a powerful chemical biology tool for inducing rapid and selective protein degradation. It covers the underlying mechanism, quantitative performance data, detailed experimental protocols, and key applications to enable researchers to effectively implement this technology for target validation and functional studies.

Introduction to the dTAG System

The degradation tag (dTAG) system is a chemical genetic approach that enables the immediate, selective, and reversible degradation of a specific protein of interest (POI).[1][2][3] Unlike traditional genetic methods like RNA interference or CRISPR-based knockout, which can have off-target effects and a significant delay between intervention and protein loss, the dTAG system offers precise temporal control over protein abundance.[1][3] This is achieved by fusing the POI to a mutant FKBP12 protein tag (FKBP12F36V) and then introducing a small, cell-permeable heterobifunctional molecule, such as dTAG-7, to trigger its degradation.[1][2][4]

Mechanism of Action

The dTAG system's functionality relies on the induced proximity of a target protein to the cell's natural protein disposal machinery, the ubiquitin-proteasome system. The process can be broken down into the following key steps:

-

Tagging the Protein of Interest: The POI is genetically fused with the FKBP12F36V tag. This can be achieved through transient transfection, stable expression via lentiviral transduction, or by editing the endogenous gene locus using CRISPR/Cas9 to insert the tag.[1][5]

-

Introduction of dTAG-7: dTAG-7 is a heterobifunctional molecule with two distinct ends. One end is a ligand that selectively binds to the engineered FKBP12F36V tag, while the other end binds to Cereblon (CRBN), a substrate receptor of the CRL4CRBN E3 ubiquitin ligase complex.[4][6][7]

-

Ternary Complex Formation: The dTAG-7 molecule acts as a molecular bridge, bringing the FKBP12F36V-tagged POI and the CRBN E3 ligase into close proximity, forming a ternary complex.[5]

-

Ubiquitination and Proteasomal Degradation: Once the ternary complex is formed, the E3 ligase transfers ubiquitin molecules to the surface of the POI. This polyubiquitination serves as a signal for the 26S proteasome, which recognizes, unfolds, and degrades the tagged protein.[6]

The degradation is rapid, with significant protein loss observed within hours of dTAG-7 administration, and is reversible upon washout of the dTAG molecule.[1][8]

Caption: Mechanism of dTAG-7-mediated protein degradation.

Quantitative Performance Data

The efficacy of dTAG-7 and the closely related, often more potent, dTAG-13 is typically quantified by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). Lower DC50 values indicate higher potency. The following tables summarize available performance data for these degraders across various cell lines and target proteins.

Table 1: dTAG-7 Performance

| Target Protein | Cell Line | DC50 | Dmax | Reference |

|---|---|---|---|---|

| FKBP12F36V-Nluc | 293FT | Potent at 100 nM | >90% | [1][9] |

| BRD4(short)-FKBP12F36V | MV4;11 | Potent at 50 nM | >90% | [1] |

| GFP-S8L-F12 | BMC-2 | ~5 µM for minimal residual protein | >95% |[10] |

Table 2: dTAG-13 Performance (A more potent analog)

| Target Protein | Cell Line | DC50 | Dmax | Reference |

|---|---|---|---|---|

| FKBP12F36V-Nluc | 293FT | <10 nM | >95% | [9] |

| BRD4(short)-FKBP12F36V | MV4;11 | <50 nM | >95% | [1] |

| FKBP12F36V-KRASG12V | MV4;11 | ~50 nM | >90% | [1] |

| FKBP12F36V-EZH2 | MV4;11 | ~50 nM | >90% | [1] |

| HDAC1-FKBP12F36V | MV4;11 | ~50 nM | >90% | [1] |

| MYC-FKBP12F36V | MV4;11 | ~50 nM | >90% | [1] |

| PLK1-FKBP12F36V | MV4;11 | ~50 nM | >90% |[1] |

Experimental Protocols & Workflow

Implementing the dTAG system involves two main phases: tagging the protein of interest and then inducing its degradation.

Caption: General experimental workflow for the dTAG system.

Protocol: CRISPR/Cas9-Mediated Knock-in of FKBP12F36V

This protocol describes how to endogenously tag a POI with FKBP12F36V using homology-directed repair (HDR).

1. Design and Preparation:

-

sgRNA Design: Design a single-guide RNA (sgRNA) that targets the genomic region immediately upstream of the stop codon (for C-terminal tagging) or downstream of the start codon (for N-terminal tagging) of your POI.

-

Donor Template Design: Create a donor DNA template containing the FKBP12F36V coding sequence flanked by homology arms (typically 500-800 bp) that match the genomic sequences upstream and downstream of the sgRNA cut site. Include a selection marker (e.g., puromycin resistance) for later screening.

-

Plasmid Cloning: Clone the sgRNA into a Cas9-expressing plasmid (e.g., pSpCas9(BB)-2A-GFP, Addgene #48138). Synthesize and clone the donor template into a suitable plasmid vector.

2. Transfection:

-

Co-transfect the Cas9/sgRNA plasmid and the donor template plasmid into your target cells using a high-efficiency transfection reagent.

3. Cell Selection and Sorting:

-

48-72 hours post-transfection, apply the appropriate antibiotic selection (e.g., puromycin) to enrich for cells that have incorporated the donor template.

-

If the Cas9 plasmid co-expresses a fluorescent marker like GFP, you can use fluorescence-activated cell sorting (FACS) to isolate single cells into 96-well plates to generate clonal populations.

4. Clone Validation:

-

Expand the single-cell clones.

-

Genomic DNA PCR: Extract genomic DNA and perform PCR to confirm the correct integration of the FKBP12F36V tag at the target locus.

-

Sanger Sequencing: Sequence the PCR product to verify the in-frame insertion of the tag.

-

Western Blot: Perform a Western blot to confirm the expression of the correctly sized fusion protein.

Protocol: Lentiviral Transduction for Fusion Protein Expression

This method is used for the exogenous expression of an FKBP12F36V-tagged POI.

1. Plasmid Preparation:

-

Clone your POI into a lentiviral expression vector that contains the FKBP12F36V tag either N- or C-terminally. These vectors are available from repositories like Addgene.

2. Lentivirus Production:

-

In a separate plate, co-transfect HEK293T cells with your lentiviral expression plasmid along with packaging (e.g., psPAX2) and envelope (e.g., pMD2.G) plasmids.

-

Harvest the virus-containing supernatant at 48 and 72 hours post-transfection.

-

Concentrate the viral particles if necessary.

3. Transduction:

-

Seed your target cells at an appropriate density.

-

The next day, replace the medium with fresh medium containing the lentiviral particles and a transduction-enhancing agent like polybrene (typically 8 µg/mL).

-

Incubate for 18-24 hours.

4. Selection of Stable Cells:

-

Replace the virus-containing medium with fresh medium.

-

After 48-72 hours, begin selection with the appropriate antibiotic (e.g., puromycin) to select for cells that have stably integrated the lentiviral construct.

-

Confirm the expression of the fusion protein by Western blot.

Protocol: Western Blotting for Degradation Analysis

1. Cell Lysis:

-

Plate your FKBP12F36V-tagged cells and treat them with various concentrations of dTAG-7 (and a DMSO vehicle control) for the desired time (e.g., 4, 8, 24 hours).

-

Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Quantify the protein concentration of the lysates using a BCA assay.

2. Gel Electrophoresis:

-

Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by size on an SDS-PAGE gel.

3. Protein Transfer:

-

Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

4. Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against your POI or the tag (e.g., anti-HA if the tag is HA-epitope tagged) overnight at 4°C.

-

Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash again and apply an enhanced chemiluminescence (ECL) substrate.

5. Detection:

-

Visualize the protein bands using a chemiluminescence imaging system. The reduction in band intensity in dTAG-7-treated samples compared to the vehicle control indicates protein degradation.

Protocol: ATPlite Cell Viability Assay

This assay measures cell viability by quantifying ATP levels, which correlate with the number of metabolically active cells.

1. Cell Plating and Treatment:

-

Seed your cells in a 96-well white-walled plate at a predetermined optimal density.

-

Allow cells to adhere overnight.

-

Treat the cells with a serial dilution of dTAG-7 or a control compound. Include wells with untreated cells (vehicle control). Incubate for the desired duration (e.g., 72 hours).

2. Reagent Preparation:

-

Equilibrate the ATPlite 1step buffer and lyophilized substrate to room temperature.

-

Reconstitute the substrate with the buffer according to the manufacturer's instructions.

3. Luminescence Measurement:

-

Add the reconstituted ATPlite reagent to each well (typically a 1:1 volume ratio with the cell culture medium).

-

Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate for 10 minutes in the dark to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

4. Data Analysis:

-

Normalize the luminescence readings of the treated wells to the vehicle-treated control wells to determine the percentage of cell viability.

Application Example: Targeting KRAS Signaling

The dTAG system is ideal for studying the acute consequences of depleting key signaling proteins like KRAS. Oncogenic KRAS mutations lead to the constitutive activation of downstream pathways that drive cell proliferation and survival. By tagging KRASG12V with FKBP12F36V, dTAG-7 can be used to rapidly deplete the oncoprotein and observe the immediate effects on downstream signaling.

Caption: dTAG-7 targeting the KRAS signaling pathway.

By using the dTAG system to degrade KRAS, researchers can precisely dissect the roles of these downstream pathways in cellular processes and identify potential therapeutic vulnerabilities.

References

- 1. Targeting pathways downstream of KRAS in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Western blot protocol | Abcam [abcam.com]

- 4. researchgate.net [researchgate.net]

- 5. resources.revvity.com [resources.revvity.com]

- 6. Targeting BRD4 and PI3K signaling pathways for the treatment of medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pufei.com [pufei.com]

- 8. ATP Content Assay for Cell Viability Measurement [bio-protocol.org]

- 9. The dTAG system for immediate and target-specific protein degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

An In-depth Technical Guide to the dTAG System for Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

The degradation tag (dTAG) system is a powerful chemical biology tool for inducing rapid, selective, and reversible degradation of specific proteins of interest (POIs).[][2][3] This technology has emerged as a valuable strategy for target validation and studying the immediate cellular consequences of protein loss, overcoming some of the limitations of traditional genetic perturbation methods like RNAi or CRISPR-Cas9, which can have off-target effects and a delayed response.[4][5] This guide provides a comprehensive technical overview of the dTAG system, including its core components, mechanism of action, quantitative performance metrics, detailed experimental protocols, and visualizations of the key signaling pathways involved.

Core Components and Mechanism of Action

The dTAG system is a three-part system composed of:

-

The FKBP12F36V Tag: A small protein tag (approximately 12 kDa) derived from a mutated form of the FKBP12 protein.[6][7] This specific mutation (F36V) creates a "bump" in the protein structure that allows for selective binding of the dTAG degrader molecule, while minimizing interaction with the wild-type FKBP12 protein present in the cell.[4] The POI is genetically fused to this tag, either at the N- or C-terminus.[2][8]

-

The Heterobifunctional dTAG Degrader: A small molecule that acts as a molecular bridge.[][9] One end of the degrader binds with high selectivity to the FKBP12F36V tag on the POI, and the other end recruits an endogenous E3 ubiquitin ligase.[2][9] The most commonly used dTAG degrader is dTAG-13 , which recruits the Cereblon (CRBN) E3 ligase.[][7] An alternative, dTAGV-1 , recruits the von Hippel-Lindau (VHL) E3 ligase, providing an option for cell lines with low CRBN expression or for overcoming potential resistance mechanisms.[][7]

-

The Endogenous Ubiquitin-Proteasome System: The cell's natural machinery for protein degradation. The dTAG system hijacks this pathway to eliminate the tagged POI.[2][9]

The mechanism of action involves the dTAG degrader inducing the formation of a ternary complex between the FKBP12F36V-tagged POI and the recruited E3 ligase (either CRBN or VHL).[2][9] This proximity leads to the poly-ubiquitination of the POI by the E3 ligase complex. The poly-ubiquitin chain acts as a signal for the 26S proteasome, which then recognizes and degrades the tagged protein.[2][9] This process is catalytic, with a single dTAG molecule able to induce the degradation of multiple POI molecules.[9]

Quantitative Performance of the dTAG System

The efficiency of the dTAG system is typically quantified by two key parameters: the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). The degradation is also characterized by its rapid kinetics.

| Target Protein | dTAG Molecule | Cell Line | DC50 (nM) | Dmax (%) | Time to Dmax (hours) | Reference |

| FKBP12F36V-Nluc | dTAG-13 | 293FT | ~10 | >90 | 4 | [4] |

| BRD4-FKBP12F36V | dTAG-13 | 293T | <100 | >90 | 2 | [4] |

| FKBP12F36V-KRASG12V | dTAG-13 | MV4;11 | ~50 | >90 | 4-8 | [4] |

| HDAC1-FKBP12F36V | dTAG-13 | MV4;11 | <50 | >90 | 1 | [4] |

| MYC-FKBP12F36V | dTAG-13 | MV4;11 | <50 | >90 | 1 | [4] |

| FKBP12F36V-EZH2 | dTAG-13 | MV4;11 | <50 | >90 | 1 | [4] |

| PLK1-FKBP12F36V | dTAG-13 | MV4;11 | <50 | >90 | 1 | [4] |

| HiBiT-dTAG-TargetX | dTAG-13 | HEK293T | - | ~50 | - | [8] |

| HiBiT-dTAG-TargetX | dTAGV-1 | HEK293T | - | ~100 | - | [8] |

Note: DC50 and Dmax values can vary depending on the target protein, cell line, and experimental conditions. The data presented here is a summary from the cited literature.

Key Experimental Protocols

Generation of FKBP12F36V-tagged Cell Lines

There are two primary methods for generating cell lines expressing the POI fused to the FKBP12F36V tag:

This method allows for the endogenous tagging of the POI, ensuring expression is under the control of its native promoter.

Materials:

-

CRISPR/Cas9 expression vector

-

sgRNA expression vector targeting the N- or C-terminus of the POI

-

Donor plasmid containing the FKBP12F36V tag sequence flanked by homology arms corresponding to the genomic region surrounding the sgRNA target site. The donor plasmid should also contain a selectable marker (e.g., puromycin or blasticidin resistance).

-

Cell line of interest

-

Transfection reagent

-

Selection antibiotic

Protocol:

-

Design and Clone sgRNA: Design an sgRNA that targets the desired insertion site (immediately before the start codon for N-terminal tagging or after the stop codon for C-terminal tagging). Clone the sgRNA into an appropriate expression vector.

-

Construct Donor Plasmid: Amplify the homology arms (typically 500-800 bp) from the genomic DNA of the target cell line. Clone the homology arms and the FKBP12F36V-tag-selectable marker cassette into a donor plasmid.

-

Transfection: Co-transfect the sgRNA expression vector, Cas9 expression vector, and the donor plasmid into the target cells using a suitable transfection reagent.

-

Selection: Two days post-transfection, begin selection with the appropriate antibiotic to enrich for cells that have integrated the donor plasmid.

-

Single-cell Cloning and Screening: Isolate single cells by limiting dilution or FACS into 96-well plates. Expand the clones and screen for correct integration of the FKBP12F36V tag by PCR and Sanger sequencing.

-

Validation: Confirm the expression of the tagged protein by Western blotting using an antibody against the POI or the FKBP12F36V tag.

This method is useful for rapid expression of the tagged POI, especially for initial validation experiments.

Materials:

-

Lentiviral expression vector containing the FKBP12F36V tag (e.g., pLEX_307-N-dTAG or pLEX_307-C-dTAG from Addgene)

-

Gateway entry clone containing the cDNA of the POI

-

Lentiviral packaging plasmids (e.g., psPAX2 and pMD2.G)

-

HEK293T cells for lentivirus production

-

Transfection reagent

-

Target cell line

-

Polybrene

Protocol:

-

Generate Expression Clone: Use Gateway cloning to transfer the POI cDNA from the entry clone into the lentiviral dTAG expression vector.

-

Lentivirus Production: Co-transfect the expression clone and packaging plasmids into HEK293T cells. Harvest the virus-containing supernatant 48 and 72 hours post-transfection.

-

Transduction: Transduce the target cells with the lentiviral supernatant in the presence of polybrene.

-

Selection: Select for transduced cells using the appropriate antibiotic resistance marker present on the lentiviral vector.

-

Validation: Confirm the expression of the tagged protein by Western blotting.

Protein Degradation Assay

Materials:

-

FKBP12F36V-tagged cell line

-

dTAG degrader (e.g., dTAG-13) dissolved in DMSO

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies against the POI and a loading control (e.g., GAPDH or β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Protocol:

-

Cell Seeding: Seed the FKBP12F36V-tagged cells in a multi-well plate and allow them to adhere overnight.

-

dTAG Treatment: Treat the cells with a range of concentrations of the dTAG degrader or DMSO as a vehicle control. For a time-course experiment, treat cells with a fixed concentration of the degrader and harvest at different time points.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with the primary antibody against the POI overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with a loading control antibody.

-

-

Data Analysis: Quantify the band intensities using image analysis software. Normalize the POI band intensity to the loading control band intensity.

Cell Viability Assay

Materials:

-

FKBP12F36V-tagged cell line

-

dTAG degrader

-

Cell viability reagent (e.g., CellTiter-Glo, MTT, or resazurin)

-

Opaque-walled multi-well plates suitable for luminescence or fluorescence measurements

Protocol:

-

Cell Seeding: Seed the cells in an opaque-walled 96-well plate at a low density.

-

dTAG Treatment: Treat the cells with a serial dilution of the dTAG degrader.

-

Incubation: Incubate the cells for a desired period (e.g., 72 hours).

-

Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Data Acquisition: Measure the luminescence or fluorescence signal using a plate reader.

-

Data Analysis: Normalize the data to the vehicle-treated control and plot the cell viability against the degrader concentration to determine the GI50 (concentration for 50% growth inhibition).

Signaling Pathways and Experimental Workflows

dTAG System Signaling Pathway (CRBN-mediated)

The dTAG-13 molecule facilitates the interaction between the FKBP12F36V-tagged Protein of Interest (POI) and the CRL4CRBN E3 ubiquitin ligase complex. This complex consists of Cullin 4 (CUL4), DDB1, Cereblon (CRBN), and RBX1. The recruitment of the POI to this complex leads to its poly-ubiquitination and subsequent degradation by the proteasome.

Caption: CRBN-mediated dTAG signaling pathway.

dTAG System Signaling Pathway (VHL-mediated)

The dTAGV-1 molecule recruits the VHL E3 ubiquitin ligase complex to the FKBP12F36V-tagged POI. This complex is composed of the von Hippel-Lindau protein (VHL), Elongin B (EloB), Elongin C (EloC), Cullin 2 (CUL2), and RBX1. This interaction also leads to poly-ubiquitination and proteasomal degradation of the POI.

Caption: VHL-mediated dTAG signaling pathway.

Experimental Workflow for dTAG-mediated Protein Degradation

This workflow outlines the key steps from generating a dTAG-tagged cell line to analyzing the phenotypic consequences of protein degradation.

Caption: Experimental workflow for the dTAG system.

Downstream Signaling of KRAS Degradation

The dTAG system has been successfully used to degrade the oncoprotein KRASG12V. Degradation of KRAS leads to the downregulation of its downstream signaling pathways, such as the RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are critical for cell proliferation and survival.

Caption: Downstream signaling of KRAS and the effect of dTAG-mediated degradation.

References

- 2. media.addgene.org [media.addgene.org]

- 3. dTAG system | Chemical Probes Portal [chemicalprobes.org]

- 4. The dTAG system for immediate and target-specific protein degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Innovative CRISPR-dTAG System for Targeted Protein Degradation - Creative Biogene CRISPR/Cas9 Platform [creative-biogene.com]

- 8. bmglabtech.com [bmglabtech.com]

- 9. researchgate.net [researchgate.net]

The dTAG System: A Technical Guide to Rapid and Selective Protein Degradation in Cell Biology

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The study of protein function has traditionally relied on genetic methods such as RNA interference or CRISPR-based gene knockout, which are often hampered by slow kinetics, irreversibility, and potential off-target effects. The Degradation Tag (dTAG) system represents a paradigm shift, offering researchers unprecedented control over protein levels with high temporal resolution and specificity. This chemical biology tool leverages a heterobifunctional small molecule to induce the rapid, selective, and reversible degradation of a target protein, which has been endogenously or exogenously tagged with a mutant FKBP12F36V protein. This guide provides an in-depth overview of the dTAG system's core mechanism, its diverse applications in cell biology and drug discovery, detailed experimental protocols, and key quantitative data.

Core Mechanism of the dTAG System

The dTAG system is a three-component platform that hijacks the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to eliminate a specific protein of interest (POI).[] The essential components are:

-

The FKBP12F36V Tag: A mutated version of the FKBP12 protein that is fused to the POI. This mutation (F36V) prevents the tag from binding to endogenous FKBP12, but allows it to be recognized by a specific small molecule.[2]

-

The dTAG Molecule: A heterobifunctional small molecule that acts as a molecular bridge. One end binds with high selectivity to the FKBP12F36V tag, and the other end recruits an E3 ubiquitin ligase, such as Cereblon (CRBN) or von Hippel-Lindau (VHL).[2][3]

-

The E3 Ubiquitin Ligase Complex: A cellular enzyme that, when recruited by the dTAG molecule, attaches a polyubiquitin chain to the POI-FKBP12F36V fusion protein.[4]

The addition of the dTAG molecule induces the formation of a ternary complex between the tagged protein and the E3 ligase.[5] This proximity leads to the polyubiquitination of the target protein, marking it for recognition and degradation by the 26S proteasome.[2] The dTAG molecule acts catalytically, meaning it can be reused to induce the degradation of multiple target protein molecules.[4]

Caption: Core mechanism of the dTAG system.

Applications in Cell Biology and Drug Development

The dTAG system's ability to induce rapid and reversible protein loss provides a powerful tool for biological investigation and preclinical target validation.[6]

-

Rapid Target Validation: Traditional drug development involves creating specific inhibitors for a target protein, which can be time-consuming. The dTAG system allows researchers to rapidly mimic the effect of a perfect inhibitor by completely removing the target protein, thus validating its role in a disease context before extensive medicinal chemistry efforts are undertaken.[3] For instance, using dTAG, researchers demonstrated a superior anti-proliferative effect from pan-BET bromodomain degradation compared to the selective degradation of only BRD4.[7][8]

-

Dissecting Signaling Pathways: The acute nature of dTAG-mediated degradation allows for the precise study of a protein's immediate downstream effects, untangling complex signaling networks.[7] This was demonstrated in the study of KRASG12V, where dTAG-induced degradation allowed for the characterization of immediate changes in proteomic and transcriptional signaling, providing a kinetic resolution that genetic methods cannot match.[7][9]

-

Functional Analysis of Essential Proteins: Genetic knockout of proteins essential for cell survival is lethal, making them difficult to study. The dTAG system enables the conditional and temporary depletion of such proteins, allowing for the investigation of their function in a controlled manner.

-

Overcoming Drug Resistance: The system can be used to degrade proteins that have become resistant to small-molecule inhibitors, offering a potential therapeutic strategy to overcome resistance.

-

In Vivo Studies: The dTAG system has been successfully extended to mouse models, enabling target validation and the study of protein function in a whole-organism context.[][7]

Caption: Workflow for dissecting KRAS signaling using dTAG.

Quantitative Data Summary

The efficacy of the dTAG system has been rigorously quantified through various biochemical and cellular assays.

Table 1: Biochemical Engagement of dTAG Molecules

This table summarizes the binding affinity of dTAG molecules to their respective targets, as determined by ligand-displacement AlphaScreen assays. Lower IC50 values indicate stronger binding.

| Molecule | Target | IC50 (nM) | E3 Ligase Recruited | Reference |

| dTAG-13 | FKBP12F36V | < 10 | CRBN | [7] |

| dTAG-13 | CRBN | 31 | CRBN | [7] |

| dTAG-13 | FKBP12WT | > 10,000 | CRBN | [7] |

| dTAGV-1 | FKBP12F36V | 6.3 | VHL | [10] |

| dTAGV-1 | VHL | 2.5 | VHL | [10] |

Table 2: Cellular Degradation Efficiency and Kinetics

This table presents the degradation efficiency (DC50: concentration for 50% degradation) and kinetics for various target proteins in cell lines.

| Target Protein | Cell Line | dTAG Molecule | DC50 (nM) | Time for >90% Degradation | Reference |

| FKBP12F36V-Nluc | 293FT | dTAG-13 | ~10 | < 24 hours | [8] |

| BRD4-FKBP12F36V | MV4;11 | dTAG-13 | < 50 | < 2 hours | [7] |

| KRASG12V-FKBP12F36V | NIH/3T3 | dTAG-13 | ~100 | < 4 hours | [8] |

| LACZ-FKBP12F36V | PATU-8902 | dTAGV-1 | 2.7 | < 6 hours | [10] |

Table 3: Proteome-Wide Selectivity

Quantitative mass spectrometry has confirmed the high selectivity of the dTAG system.

| Cell Line | dTAG Molecule | Treatment Time | Key Finding | Reference |

| NIH/3T3-FKBP12F36V-KRASG12V | dTAG-13 (500 nM) | 1 hour | FKBP12F36V-KRASG12V was the only significantly degraded protein. | [11] |

| PATU-8902-LACZ-FKBP12F36V | dTAGV-1 (500 nM) | 6 hours | LACZ-FKBP12F36V was the only significantly degraded protein in the proteome. | [10] |

Experimental Protocols and Workflows

Implementing the dTAG system involves two main phases: engineering the cell line to express the tagged protein and performing the degradation experiment.

Caption: General experimental workflow for the dTAG system.

Protocol 1: Engineering Cell Lines to Express FKBP12F36V-Fusion Proteins

The first critical step is to express the POI as a fusion with the FKBP12F36V tag. This can be achieved via two primary methods.[12]

A. Lentiviral Expression (Exogenous) This method is recommended for initial testing to confirm that the tagged protein is functional and degradable.[12]

-

Vector Selection: Choose a lentiviral expression vector from the dTAG plasmid collection (available on Addgene) that allows for either N- or C-terminal tagging of your POI.

-

Cloning: Clone the cDNA of your POI into the selected dTAG vector. It is crucial to test both N- and C-terminal fusions, as the tag's position can affect protein function.[12]

-

Lentivirus Production: Co-transfect the lentiviral expression vector with packaging plasmids into a packaging cell line (e.g., HEK293T) to produce viral particles.

-

Transduction: Transduce the target cell line with the collected lentivirus.

-

Selection & Validation: Select for successfully transduced cells using the appropriate antibiotic marker. Validate the expression of the full-length fusion protein via Western Blot.

B. CRISPR/Cas9-Mediated Knock-in (Endogenous) This method is preferred for studying proteins at their native expression levels.[7]

-

Vector & sgRNA Design: Select a donor plasmid containing the FKBP12F36V tag and a selectable marker (e.g., pCRIS-PITChv2-dTAG).[7] Design a single guide RNA (sgRNA) that targets the genomic locus immediately adjacent to the start or stop codon of the POI, depending on the desired tag location.

-

Co-transfection: Co-transfect the target cells with the Cas9 nuclease, the designed sgRNA, and the donor plasmid.

-

Selection: Apply antibiotic selection to enrich for cells that have successfully integrated the donor plasmid.

-

Clonal Isolation & Validation: Isolate single-cell clones and screen for homozygous or heterozygous knock-in events using PCR and Western Blot. Sequence the genomic locus to confirm correct in-frame insertion of the tag.

Protocol 2: dTAG-Mediated Protein Degradation

-

Cell Plating: Plate the validated FKBP12F36V-tagged cells at an appropriate density.

-

dTAG Molecule Preparation: Prepare a stock solution of the desired dTAG molecule (e.g., dTAG-13 for CRBN recruitment, dTAGV-1 for VHL recruitment) in DMSO.

-

Dose-Response Experiment: To determine the optimal concentration, treat cells with a range of dTAG molecule concentrations (e.g., 1 pM to 10 µM) for a fixed period (e.g., 6-24 hours).

-

Time-Course Experiment: To determine degradation kinetics, treat cells with the optimal concentration of the dTAG molecule and harvest cell lysates at various time points (e.g., 0, 15, 30, 60, 120, 240 minutes).

-

Washout Experiment (for Reversibility): To confirm reversibility, treat cells with the dTAG molecule for a set period, then wash the cells with fresh media and allow them to recover for various time points before harvesting.[3]

-

Cell Lysis: Harvest cells at the designated time points and prepare protein lysates for analysis.

Protocol 3: Analysis of Protein Degradation

-

Western Blot Analysis: This is the most common method to visualize and quantify the degradation of the target protein.

-

Separate protein lysates by SDS-PAGE.

-

Transfer proteins to a PVDF or nitrocellulose membrane.

-

Probe with a primary antibody specific to the POI or the tag.

-

Use a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.

-

Quantify band intensity to determine the percentage of remaining protein.

-

-

Quantitative Mass Spectrometry: For an unbiased, proteome-wide view of selectivity, use techniques like Tandem Mass Tagging (TMT) or Stable Isotope Labeling by Amino acids in Cell culture (SILAC). This can confirm that only the tagged protein is degraded, while also identifying downstream changes in the proteome at later time points.[11]

-

Functional Assays: Couple the degradation experiment with relevant phenotypic or functional assays (e.g., cell viability assays, cell cycle analysis, reporter assays) to assess the biological consequences of protein loss.

Conclusion

The dTAG system provides a robust, versatile, and powerful platform for controlling protein abundance with unparalleled speed and selectivity.[] Its ability to achieve acute and reversible protein degradation in both cell culture and in vivo models makes it an indispensable tool for modern cell biology.[3][7] For researchers in basic science and drug development, the dTAG system offers a definitive method to validate novel drug targets, dissect complex biological pathways, and ultimately accelerate the journey from discovery to clinical application.

References

- 2. TAG Degradation | aTAG, dTAG, BromoTAG | Bio-Techne [bio-techne.com]

- 3. dTAG system | Chemical Probes Portal [chemicalprobes.org]

- 4. resources.rndsystems.com [resources.rndsystems.com]

- 5. blog.addgene.org [blog.addgene.org]

- 6. New Horizons for Protein Degradation: Immediate, Selective Protein Control Using the dTAG System | Cell Signaling Technology [cellsignal.com]

- 7. The dTAG system for immediate and target-specific protein degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Scientists create powerful, rapid system for degrading proteins [dana-farber.org]

- 10. biorxiv.org [biorxiv.org]

- 11. books.rsc.org [books.rsc.org]

- 12. media.addgene.org [media.addgene.org]

Methodological & Application

Application Notes and Protocols for dTAG-7 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing dTAG-7, a heterobifunctional degrader molecule, for targeted protein degradation in cell culture. This technology offers a powerful tool for studying protein function and validating therapeutic targets with high temporal and spatial resolution.

Introduction to the dTAG System

The degradation tag (dTAG) system is a chemical biology platform designed for the immediate, selective, and reversible degradation of target proteins.[1][2] It employs a bifunctional molecule, such as dTAG-7, to hijack the cell's natural protein disposal machinery. The system has two key components:

-

A protein of interest (POI) fused to a mutant FKBP12F36V tag. This tag is engineered with a single point mutation (F36V) that allows it to be selectively recognized by the dTAG molecule over the wild-type FKBP12 protein.[1][3][4]

-

The dTAG-7 molecule , which consists of a ligand that specifically binds to the FKBP12F36V tag and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[1][3][5]

By bringing the tagged protein and the E3 ligase into close proximity, dTAG-7 induces the polyubiquitination of the POI, marking it for degradation by the proteasome.[4][6][7] This targeted protein degradation approach provides a rapid and efficient method to study the consequences of protein loss, overcoming some of the limitations of genetic methods like CRISPR/Cas9 or RNAi, such as off-target effects and slow kinetics.[1][4][8]

Mechanism of Action

The mechanism of dTAG-7-mediated protein degradation follows a catalytic process, allowing for the rapid and sustained removal of the target protein.

Caption: Mechanism of dTAG-7 induced protein degradation.

Key Advantages of the dTAG System

-

Rapid Action: Protein degradation can be observed within hours of dTAG-7 addition.[1]

-

High Selectivity: dTAG-7 specifically targets the FKBP12F36V tag, leaving the wild-type FKBP12 and other proteins unaffected.[1]

-

Reversibility: The degradation effect can be reversed by washing out the dTAG-7 compound.[4][9]

-

Tunable Degradation: The extent of protein knockdown can be controlled by varying the concentration of dTAG-7.[4]

-

Generalizability: The dTAG system can be applied to a wide range of intracellular proteins, regardless of their function or subcellular localization.[1][3]

Applications in Cell Culture

The dTAG system is a versatile tool for a variety of applications in cell culture, including:

-

Target Validation: Rapidly assess the phenotypic consequences of depleting a specific protein to validate it as a potential drug target.[3][6]

-

Functional Genomics: Dissect the roles of proteins in complex biological pathways with high temporal control.

-

Drug Discovery: Study the mechanism of action of drugs and identify potential resistance mechanisms.

-

Conditional Knockdown: Create conditional loss-of-function models in cell lines where genetic knockout may be lethal.

Quantitative Data Summary

The following tables summarize quantitative data from various studies using dTAG-7 in cell culture.

Table 1: Effective Concentrations and Incubation Times for dTAG-7

| Cell Line | Target Protein | dTAG-7 Concentration | Incubation Time | Observed Effect | Reference |

| 293FTWT | FKBP12F36V-Nluc | 100 nM | 4-24 hours | Significant reduction in bioluminescent signal | [1][10] |

| MV4;11 | Various FKBP12F36V fusions | 50 nM | 1-8 hours | Potent degradation of fusion proteins | [1] |

| BMC-2 | GFP-S8L-F12-HA-FKBP12F36V | 1 µM | 6-18 hours | Rapid, proteasome-dependent degradation | [9] |

| 293FTWT | FKBP12F36V-Nluc | 100 nM | 4 hours | Potent reduction of FKBP12F36V-Nluc levels | [1] |

Table 2: Specificity of dTAG-7

| Cell Line | Protein | dTAG-7 Treatment | Outcome | Reference |

| 293FTWT | FKBP12WT-Nluc | 100 nM for 24 hours | Limited effect on bioluminescent signal | [1] |

| 293FTCRBN-/- | FKBP12F36V-Nluc | 100 nM for 4 hours | No degradation observed | [1] |

| 293FTWT | Endogenous FKBP12WT | 100 nM | No change in protein levels | [1] |

Experimental Protocols

Generation of a Stable Cell Line Expressing the FKBP12F36V-tagged Protein of Interest

The first step is to generate a cell line that expresses your protein of interest fused to the FKBP12F36V tag. This can be achieved through lentiviral transduction for exogenous expression or CRISPR/Cas9-mediated knock-in for endogenous tagging.[1][3][5] Plasmids for these purposes are available from Addgene.[3][5]

Caption: General experimental workflow for using dTAG-7.

Protocol for dTAG-7 Treatment and Analysis of Protein Degradation

Materials:

-

Stable cell line expressing the POI-FKBP12F36V fusion protein.

-

dTAG-7 (Tocris, R&D Systems, etc.).

-

Dimethyl sulfoxide (DMSO) for stock solution preparation.[3][5]

-

Appropriate cell culture medium and supplements.

-

Phosphate-buffered saline (PBS).

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors).

-

Reagents and equipment for downstream analysis (e.g., Western blotting, qPCR, functional assays).

Stock Solution Preparation:

-

Prepare a high-concentration stock solution of dTAG-7 in DMSO. For example, a 10 mM stock can be prepared. dTAG-7 is soluble up to 100 mM in DMSO.[3][5]

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C for up to one month.[10]

Experimental Procedure:

-

Cell Seeding: Seed the stable cell line expressing the POI-FKBP12F36V fusion protein in appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow the cells to adhere overnight.

-

dTAG-7 Treatment:

-

Prepare working solutions of dTAG-7 by diluting the stock solution in fresh cell culture medium to the desired final concentrations (e.g., 10 nM, 50 nM, 100 nM, 500 nM, 1 µM).

-

Include the following controls:

-

Vehicle Control: Treat cells with the same concentration of DMSO as the highest dTAG-7 concentration used.

-

Parental Cell Line Control: Treat the non-tagged parental cell line with dTAG-7 to confirm the absence of off-target effects.

-

-

Remove the old medium from the cells and replace it with the medium containing the appropriate concentrations of dTAG-7 or vehicle control.

-

-

Incubation: Incubate the cells for the desired period (e.g., 1, 4, 8, 12, 24 hours) at 37°C in a humidified incubator with 5% CO2.

-

Cell Lysis and Downstream Analysis:

-

After incubation, wash the cells with ice-cold PBS.

-

Lyse the cells using an appropriate lysis buffer containing protease inhibitors.

-

Quantify the protein concentration of the lysates.

-

Analyze protein degradation using Western blotting with an antibody against the protein of interest or the tag.

-

Alternatively, perform other downstream analyses such as qPCR to assess transcriptional changes or functional assays to determine the phenotypic consequences of protein degradation.

-

Logical Relationships in Experimental Design

Caption: Key logical relationships in a dTAG-7 experiment.

Troubleshooting and Considerations

-

Inefficient Degradation: If protein degradation is not efficient, consider optimizing the dTAG-7 concentration and incubation time. Also, ensure that the FKBP12F36V tag is properly folded and accessible. The position of the tag (N- or C-terminus) can influence degradation efficiency.[11]

-

Off-target Effects: Although dTAG-7 is highly selective, it is crucial to include the proper controls, such as treating the parental cell line with dTAG-7, to rule out any potential off-target effects.

-

Cell Viability: At high concentrations or with prolonged treatment, dTAG-7 may affect cell viability. It is recommended to perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the optimal non-toxic concentration range for your specific cell line.[9]

-

Reversibility: To confirm the reversibility of the degradation, dTAG-7 can be washed out, and protein levels can be monitored over time as they recover.[9]

By following these guidelines and protocols, researchers can effectively utilize dTAG-7 to achieve rapid and specific degradation of their protein of interest, enabling a deeper understanding of its function in various biological processes.

References

- 1. The dTAG system for immediate and target-specific protein degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The dTAG system for immediate and target-specific protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. dTAG-7 | TAG Degradation Platform | Tocris Bioscience [tocris.com]

- 4. bio-techne.com [bio-techne.com]

- 5. dTAG-7 | TAG Degradation Platforms: R&D Systems [rndsystems.com]

- 6. dTAG-7 [myskinrecipes.com]

- 7. resources.rndsystems.com [resources.rndsystems.com]

- 8. FKBP12 PROTAC dTAG-7(Dana-Farber Cancer Institute) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 9. researchgate.net [researchgate.net]

- 10. medchemexpress.com [medchemexpress.com]

- 11. blog.addgene.org [blog.addgene.org]

dTAG-7 for In Vivo Protein Degradation: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dTAG (degradation tag) technology offers a powerful and versatile method for inducing rapid, selective, and reversible degradation of specific proteins in vivo. This approach utilizes small molecules, such as dTAG-7, to hijack the cell's natural protein disposal machinery—the ubiquitin-proteasome system—to eliminate a target protein of interest. This document provides detailed application notes and protocols for the use of dTAG-7 in in vivo protein degradation studies, aimed at researchers, scientists, and professionals in drug development.

Introduction

The ability to acutely deplete a specific protein is a cornerstone of modern biological research and drug development, enabling the elucidation of protein function and the validation of new therapeutic targets. The dTAG system provides a robust chemical genetic tool to achieve this with high temporal and spatial control. The system relies on two key components: a protein of interest (POI) fused to a mutant FKBP12F36V tag, and a heterobifunctional small molecule, dTAG-7. dTAG-7 selectively and potently induces the degradation of FKBP12F36V fusion proteins. This technology is a valuable alternative to genetic methods for target validation.